2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12,4(10)11)3-1-2-3/h3,12H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSVDKCBIBDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893991-91-7 | |
| Record name | 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Acidity
The trifluoromethyl group strongly withdraws electrons, lowering the pKa of the carboxylic acid. The cyclopropyl group, with its partial conjugation and steric bulk, may further modulate acidity compared to hydrogen (trifluorolactic acid) or methyl substituents. For example:
- rac-3,3,3-Trifluorolactic acid : pKa ~1.5–2.0 (estimated from lactic acid analogs) .
- (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: pKa likely higher (~2.5–3.0) due to methyl’s electron-donating effect .
- Target compound : Predicted pKa <2.0 due to combined electron withdrawal from -CF₃ and cyclopropyl.
Crystallinity and Hydrogen Bonding
- rac-3,3,3-Trifluorolactic acid forms planar sheets via O–H⋯O hydrogen bonds, as shown in single-crystal X-ray studies .
Biological Activity
2-Cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS No. 1893991-91-7) is a fluorinated organic compound characterized by its unique cyclopropyl and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C6H7F3O3
- Molecular Weight : 184.11 g/mol
- IUPAC Name : this compound
- InChI Key : OQBSVDKCBIBDSF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective interactions with enzymes involved in metabolic pathways.
- Receptor Binding : The steric hindrance provided by the cyclopropyl group may influence binding affinity and selectivity towards certain receptors, potentially modulating physiological responses.
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit anticonvulsant activity. For instance, studies on analogues have demonstrated their ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects . This suggests a potential role in managing seizure disorders.
Anesthetic Activity
The compound has been explored for its anesthetic properties. Analogues have shown promising results in reducing MAC values while maintaining stable hemodynamic parameters . This highlights the potential for developing safer anesthetic agents based on this compound's structure.
Synthesis and Evaluation
A study focused on synthesizing various analogues of trifluoro-2-hydroxypropanoic acid reported significant findings regarding their biological activities. The synthesized compounds were evaluated for their effects on MAC reduction and anticonvulsant efficacy in animal models . The results indicated that certain structural modifications could enhance therapeutic efficacy while minimizing side effects.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,3,3-Trifluoro-2-hydroxypropanoic acid | Structure | Moderate anesthetic properties |
| 2-Hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid | Structure | Enhanced metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
